Cas no 1802-12-6 (Phytolaccagenin)

Phytolaccagenin is a triterpenoid saponin derived from plants of the Phytolacca genus, notably Phytolacca americana. It exhibits notable biological activities, including anti-inflammatory, antiviral, and immunomodulatory properties. Structurally characterized by a oleanane-type skeleton, phytolaccagenin is of interest in pharmacological research due to its potential therapeutic applications. Its mechanism of action involves interaction with cell membranes and modulation of signaling pathways, making it a candidate for studying immune response regulation. The compound is typically isolated via chromatographic techniques, ensuring high purity for research purposes. Its stability and solubility profile allow for versatile experimental use in both in vitro and in vivo studies.
Phytolaccagenin structure
Phytolaccagenin structure
商品名:Phytolaccagenin
CAS番号:1802-12-6
MF:C31H48O7
メガワット:532.7086
MDL:MFCD09953799
CID:141756
PubChem ID:21594228

Phytolaccagenin 化学的及び物理的性質

名前と識別子

    • Olean-12-ene-28,29-dioicacid, 2,3,23-trihydroxy-, 29-methyl ester, (2b,3b,4a,20b)-
    • PCB No 209 solution
    • Phytolaccagenin
    • 2-carbomethoxy-10,11-dihydroxy-2,6a,6b,9,12a-pentamethyl-9-methylol-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
    • Jaligonic acid 30-methyl ester
    • (2beta,3beta,4alpha,20beta)-2,3,23-Trihydroxyolean-12-ene-28,29-dioic acid 29-methyl ester
    • [ "" ]
    • (2R,4Ar,6aR,6aS,6bR,9R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-
    • NSC-116453
    • AC-34746
    • MFCD09953799
    • 18YX12Q68B
    • Q-100213
    • s9218
    • Q27252041
    • (2S,4aR,6aS,6bR,8aR,9R,10R,11S,12aR,12bR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2-(methoxycarbonyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydropicene-4a(2H)-carboxylic acid
    • HY-N1433
    • MS-29854
    • NS00093734
    • OLEAN-12-ENE-28,30-DIOIC ACID, 2.BETA.,3.BETA.,23-TRIHYDROXY-, 30-METHYL ESTER
    • OLEAN-12-ENE-28,29-DIOIC ACID, 2,3,23-TRIHYDROXY-, 29-METHYL ESTER, (2.BETA.,3.BETA.,4.ALPHA.,20.BETA.)-
    • (2beta,3beta,4alpha,20beta)-29-Methyl 2,3,23-trihydroxyolean-12-ene-28,29-dioate
    • CCG-269930
    • NSC 116453
    • 1802-12-6
    • CS-0016865
    • SCHEMBL1050612
    • AKOS037514779
    • 10,11-dihydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
    • UNII-18YX12Q68B
    • Phytolaccagenine
    • (2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
    • Olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-, 29-methyl ester, (2beta,3beta,4alpha,20beta)-
    • 2,3,23-trihydroxy-29-methoxy-29-oxoolean-12-en-28-oic acid
    • DTXSID40939305
    • FT-0697857
    • NSC116453
    • CHEBI:228898
    • Olean-12-ene-28,30-dioic acid, 2beta,3beta,23-trihydroxy-, 30-methyl ester (8CI); Phytolaccagenin (7CI); Jaligonic acid 30-methyl ester; NSC 116453; Olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-, 29-methyl ester, (2beta,3beta,4alpha,20beta)-
    • DA-76851
    • OLEAN-12-ENE-28,30-DIOIC ACID, 2BETA,3BETA,23-TRIHYDROXY-, 30-METHYL ESTER
    • MDL: MFCD09953799
    • インチ: 1S/C31H48O7/c1-26(25(37)38-6)11-13-31(24(35)36)14-12-29(4)18(19(31)15-26)7-8-22-27(2)16-20(33)23(34)28(3,17-32)21(27)9-10-30(22,29)5/h7,19-23,32-34H,8-17H2,1-6H3,(H,35,36)/t19-,20?,21?,22+,23?,26+,27-,28-,29+,30+,31-/m0/s1
    • InChIKey: CYJWWQALTIKOAG-NBOZUFDMSA-N
    • ほほえんだ: O([H])C1([H])C([H])(C([H])([H])[C@@]2(C([H])([H])[H])C([H])(C([H])([H])C([H])([H])[C@@]3(C([H])([H])[H])[C@]4(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]5(C(=O)O[H])C([H])([H])C([H])([H])[C@](C(=O)OC([H])([H])[H])(C([H])([H])[H])C([H])([H])[C@@]5([H])C4=C([H])C([H])([H])[C@@]32[H])[C@]1(C([H])([H])[H])C([H])([H])O[H])O[H]

計算された属性

  • せいみつぶんしりょう: 532.340004g/mol
  • ひょうめんでんか: 0
  • XLogP3: 4.5
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 7
  • 回転可能化学結合数: 4
  • どういたいしつりょう: 532.340004g/mol
  • 単一同位体質量: 532.340004g/mol
  • 水素結合トポロジー分子極性表面積: 124Ų
  • 重原子数: 38
  • 複雑さ: 1050
  • 同位体原子数: 0
  • 原子立体中心数の決定: 11
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 532.7

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.24
  • ゆうかいてん: No data available
  • ふってん: 639.6±55.0 °C at 760 mmHg
  • フラッシュポイント: 199.3±25.0 °C
  • PSA: 124.29000
  • LogP: 4.32990

Phytolaccagenin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chengdu Biopurify Phytochemicals Ltd
BP1094-100mg
Phytolaccagenin
1802-12-6 98%
100mg
$150 2023-09-20
eNovation Chemicals LLC
Y1246950-20mg
Olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-, 29-methyl ester, (2ß,3ß,4a,20ß)-
1802-12-6 98%
20mg
$355 2024-06-07
eNovation Chemicals LLC
Y1246950-10mg
Olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-, 29-methyl ester, (2ß,3ß,4a,20ß)-
1802-12-6 98%
10mg
$260 2024-06-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3387-5 mg
Phytolaccagenin
1802-12-6 99.66%
5mg
¥755.00 2022-04-26
MedChemExpress
HY-N1433-20mg
Phytolaccagenin
1802-12-6 98.07%
20mg
¥1600 2024-04-19
MedChemExpress
HY-N1433-5mg
Phytolaccagenin
1802-12-6 98.07%
5mg
¥620 2024-04-19
A2B Chem LLC
AA95427-5mg
Phytolaccagenin
1802-12-6 98%
5mg
$199.00 2024-04-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
T3387-20mg
Phytolaccagenin
1802-12-6 >98%
20mg
¥460.00 2024-08-09
Aaron
AR0022HB-50mg
Olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-, 29-methyl ester, (2β,3β,4α,20β)-
1802-12-6 97%
50mg
$122.00 2025-01-21
eNovation Chemicals LLC
Y1246950-100mg
Olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-, 29-methyl ester, (2ß,3ß,4a,20ß)-
1802-12-6 98%
100mg
$220 2025-02-21

Phytolaccagenin 関連文献

Phytolaccageninに関する追加情報

Recent Advances in Phytolaccagenin Research: Insights into Chemical and Pharmacological Properties

Phytolaccagenin (CAS: 1802-12-6), a triterpenoid saponin derived from the Phytolacca genus, has garnered significant attention in recent years due to its diverse pharmacological activities. This research briefing synthesizes the latest findings on Phytolaccagenin, focusing on its chemical properties, mechanisms of action, and potential therapeutic applications. Recent studies highlight its anti-inflammatory, antiviral, and anticancer properties, positioning it as a promising candidate for drug development.

A 2023 study published in the Journal of Natural Products elucidated the molecular structure of Phytolaccagenin, confirming its unique aglycone core and sugar moieties, which are critical for its bioactivity. Advanced spectroscopic techniques, including NMR and mass spectrometry, were employed to characterize its purity and stability under various conditions. These findings are pivotal for standardizing Phytolaccagenin extraction protocols, ensuring reproducibility in preclinical studies.

In vitro and in vivo experiments have demonstrated Phytolaccagenin's efficacy against several cancer cell lines, particularly in breast and colon cancers. A groundbreaking 2024 paper in Cancer Research revealed that Phytolaccagenin induces apoptosis via the mitochondrial pathway, with minimal cytotoxicity to normal cells. This selective toxicity underscores its potential as a targeted therapy, reducing side effects commonly associated with conventional chemotherapy.

Beyond oncology, Phytolaccagenin exhibits potent antiviral activity against enveloped viruses, including SARS-CoV-2. A collaborative study between the University of Tokyo and the Pasteur Institute (2024) identified its ability to disrupt viral membrane integrity, inhibiting entry into host cells. This mechanism, coupled with its low IC50 values, suggests its utility as a broad-spectrum antiviral agent, though clinical trials are pending.

Despite these advancements, challenges remain in Phytolaccagenin's pharmacokinetics and bioavailability. Recent research in Phytomedicine (2024) explored nanoformulation techniques to enhance its solubility and tissue distribution. Polymeric nanoparticles loaded with Phytolaccagenin showed a 3-fold increase in bioavailability in rodent models, addressing a critical bottleneck in its therapeutic translation.

In conclusion, Phytolaccagenin (1802-12-6) represents a multifaceted compound with substantial therapeutic potential. Ongoing research into its structure-activity relationships, delivery systems, and clinical safety profiles will be instrumental in advancing it from bench to bedside. Stakeholders in drug development should prioritize collaborative efforts to overcome existing limitations and harness its full pharmacological promise.

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